molecular formula C23H20N8O2S B6032767 2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile CAS No. 669747-38-0

2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Cat. No.: B6032767
CAS No.: 669747-38-0
M. Wt: 472.5 g/mol
InChI Key: UVMKGISMSRLFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines triazine and pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-thiol with 4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile stands out due to its unique combination of triazine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N8O2S/c1-13-3-5-14(6-4-13)19-17(11-24)20(32)30-23(29-19)34-12-18-27-21(25)31-22(28-18)26-15-7-9-16(33-2)10-8-15/h3-10H,12H2,1-2H3,(H,29,30,32)(H3,25,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMKGISMSRLFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102028
Record name 2-[[[4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]methyl]thio]-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669747-38-0
Record name 2-[[[4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]methyl]thio]-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669747-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]methyl]thio]-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.